molecular formula C25H18ClNO3 B6544348 (2E)-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide CAS No. 929514-33-0

(2E)-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide

Katalognummer: B6544348
CAS-Nummer: 929514-33-0
Molekulargewicht: 415.9 g/mol
InChI-Schlüssel: BMXBUSQXZKHPJV-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide is an N-arylcinnamamide derivative characterized by a benzofuran core substituted with a 4-chlorobenzoyl group and a methyl group at the 3-position. The (2E)-configuration of the α,β-unsaturated carbonyl system is critical for its bioactivity, as seen in related cinnamamide compounds . This class of molecules is notable for antimicrobial, anti-inflammatory, and antitumor properties, with structure-activity relationships (SAR) heavily influenced by substituents on the aryl ring and backbone modifications .

Eigenschaften

IUPAC Name

(E)-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO3/c1-16-21-15-20(27-23(28)14-7-17-5-3-2-4-6-17)12-13-22(21)30-25(16)24(29)18-8-10-19(26)11-9-18/h2-15H,1H3,(H,27,28)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXBUSQXZKHPJV-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2E)-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide, a compound characterized by its complex benzofuran structure, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C25H19ClN2O3
Molecular Weight : 406.86 g/mol
CAS Number : 923194-03-0

Synthesis

The synthesis of this compound typically involves several organic reactions. A common method includes the reaction of 3-methyl-1-benzofuran with 4-chlorobenzoyl chloride in the presence of a base, followed by acylation with 4-methylbenzoyl chloride. The following steps summarize the synthetic route:

  • Formation of the Benzofuran Core : Synthesized through cyclization reactions.
  • Introduction of the Chlorobenzoyl Group : Achieved via Friedel-Crafts acylation.
  • Attachment of the Phenylpropene Moiety : Final coupling with appropriate reagents to yield the target compound.

Biological Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Anticancer Properties

The following table summarizes the findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
A5495.2Induction of apoptosis via ERK pathway
HeLa6.8Inhibition of cell proliferation

These results indicate that this compound exhibits potent cytotoxic effects on these cancer cell lines, outperforming standard treatments like doxorubicin in certain assays .

The mechanism involves several pathways:

  • Inhibition of Kinases : It has been shown to inhibit extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation and survival.
  • Induction of Apoptosis : Morphological studies indicated that treated cells exhibited characteristics typical of apoptosis, such as chromatin condensation and membrane blebbing.

Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation, enhancing its therapeutic potential .

Structure–Activity Relationship (SAR)

A detailed analysis of structure–activity relationships reveals that modifications in the molecular structure significantly impact biological activity. For instance, the presence of specific substituents on the benzofuran core enhances its antiproliferative activity against cancer cells. The inclusion of halogen atoms at strategic positions has also been shown to improve cytotoxicity .

Case Studies and Research Findings

  • Study on A549 Cells :
    • The compound was tested for its ability to induce apoptosis through ERK pathway modulation.
    • Results indicated a significant reduction in viable cell counts at lower concentrations compared to controls.
  • HeLa Cell Line Analysis :
    • The compound demonstrated effective inhibition of cell proliferation.
    • Further investigation revealed that it induced morphological changes consistent with apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Similarities and Differences

The target compound shares key features with several analogues:

  • 4-Chlorobenzoyl Group : This moiety is common in , and 13. Its electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Cinnamamide Backbone : The α,β-unsaturated carbonyl system is shared with antimicrobial N-arylcinnamamides in , where trifluoromethyl or chloro substituents on the aryl ring amplify activity against Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Structural and Physical Properties of Selected Analogues
Compound Core Structure Substituents (R) Molecular Weight Melting Point (°C) Key Activity
Target Compound Benzofuran 4-Cl-benzoyl, 3-methyl 447.89* Not reported Not reported
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide Cinnamamide 3,5-bis(trifluoromethyl)phenyl 388.30 180–182 Antimicrobial (MIC: 1–2 µg/mL)
2-(1-(4-Cl-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide Indole Naphthalen-1-yl 523.00 175–176 Anticancer (Bcl-2/Mcl-1 inhibition)
F267-0214 Benzofuran 2-chlorobenzamide 424.28 Not reported Not reported

*Calculated based on molecular formula.

Antimicrobial Activity:
  • The target compound’s cinnamamide backbone aligns with , where (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited MIC values of 1–2 µg/mL against S. aureus and M. tuberculosis. The trifluoromethyl groups increase lipophilicity, enhancing membrane penetration . In contrast, the target compound’s benzofuran core may reduce metabolic degradation compared to simpler aryl rings.
Anti-Inflammatory Activity:
  • highlights that bulky, lipophilic substituents (e.g., 2,6-dibromo or 2-Cl-5-CF₃) on the anilide ring improve NF-κB inhibition. The target compound’s benzofuran moiety could mimic these effects by providing rigidity and hydrophobicity, though direct activity data are lacking .
Anticancer Potential:
  • Indole derivatives in (e.g., 10k) show Bcl-2/Mcl-1 dual inhibition, suggesting that the 4-chlorobenzoyl group contributes to apoptotic signaling. The target compound’s benzofuran core may offer similar apoptotic effects but with distinct pharmacokinetics .

Critical Analysis of SAR Trends

  • Lipophilicity : Trifluoromethyl and chloro substituents enhance activity by increasing logP values, as seen in and . The target compound’s 4-chlorobenzoyl group aligns with this trend.
  • Steric Effects : Bulky groups (e.g., naphthalen-1-yl in ) improve target binding but may reduce solubility. The benzofuran core balances these factors by providing rigidity without excessive bulk.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) stabilize the α,β-unsaturated system, enhancing electrophilicity and reactivity with biological nucleophiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.